molecular formula C42H66O14 B12460808 (1R,3aR,4aS,6aS,8S,10aS,10bS,11S,12S,12aS)-12-acetoxy-1-acetyl-8-(((2R,4R,5R,6R)-5-(((2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-10a,12a-dimethyltetradecahydro-1H-cyclopenta[1,2]phenanthro[1,10a-b]oxiren-11-yl 2-methylbutanoate

(1R,3aR,4aS,6aS,8S,10aS,10bS,11S,12S,12aS)-12-acetoxy-1-acetyl-8-(((2R,4R,5R,6R)-5-(((2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-10a,12a-dimethyltetradecahydro-1H-cyclopenta[1,2]phenanthro[1,10a-b]oxiren-11-yl 2-methylbutanoate

Cat. No.: B12460808
M. Wt: 795.0 g/mol
InChI Key: HRSFCYYMBMDMOU-UHFFFAOYSA-N
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Description

The compound (1R,3aR,4aS,6aS,8S,10aS,10bS,11S,12S,12aS)-12-acetoxy-1-acetyl-8-(((2R,4R,5R,6R)-5-(((2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-10a,12a-dimethyltetradecahydro-1H-cyclopenta[1,2]phenanthro[1,10a-b]oxiren-11-yl 2-methylbutanoate is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups. This compound is notable for its intricate structure, which includes acetoxy, acetyl, and methoxy groups, as well as a cyclopenta[1,2]phenanthro[1,10a-b]oxiren core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. Common synthetic routes may include:

    Formation of the cyclopenta[1,2]phenanthro[1,10a-b]oxiren core: This step often involves cyclization reactions, possibly using catalysts to facilitate the formation of the oxiren ring.

    Introduction of acetoxy and acetyl groups: These functional groups can be introduced through acetylation reactions, using reagents such as acetic anhydride in the presence of a base.

    Glycosylation reactions: The attachment of the tetrahydro-2H-pyran-2-yl groups is typically achieved through glycosylation, using glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation, potentially forming ketones or aldehydes.

    Reduction: The acetyl and acetoxy groups can be reduced to alcohols under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and acetyl groups may play a role in its binding affinity and specificity. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure and the presence of multiple chiral centers, which confer specific stereochemical properties. Its combination of functional groups also makes it versatile in various chemical reactions and applications.

Properties

Molecular Formula

C42H66O14

Molecular Weight

795.0 g/mol

IUPAC Name

[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate

InChI

InChI=1S/C42H66O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h20,22-23,25-36,38,45-46H,11-19H2,1-10H3

InChI Key

HRSFCYYMBMDMOU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C

Origin of Product

United States

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